Ac-Asp-Arg-DL-Val-DL-Tyr-DL-Ile-DL-His-Pro-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Val-DL-Tyr-DL-Ser-OH Ac-Asp-Arg-DL-Val-DL-Tyr-DL-Ile-DL-His-Pro-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Val-DL-Tyr-DL-Ser-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16574409
InChI: InChI=1S/C87H125N21O21/c1-12-49(10)72(107-80(122)63(36-53-24-28-57(112)29-25-53)102-82(124)70(47(6)7)105-73(115)58(20-16-30-92-87(88)89)96-78(120)65(39-69(113)114)95-50(11)110)84(126)103-66(38-55-41-91-44-94-55)85(127)108-31-17-21-68(108)81(123)100-61(34-51-18-14-13-15-19-51)75(117)99-64(37-54-40-90-43-93-54)77(119)97-59(32-45(2)3)74(116)98-60(33-46(4)5)79(121)106-71(48(8)9)83(125)101-62(35-52-22-26-56(111)27-23-52)76(118)104-67(42-109)86(128)129/h13-15,18-19,22-29,40-41,43-49,58-68,70-72,109,111-112H,12,16-17,20-21,30-39,42H2,1-11H3,(H,90,93)(H,91,94)(H,95,110)(H,96,120)(H,97,119)(H,98,116)(H,99,117)(H,100,123)(H,101,125)(H,102,124)(H,103,126)(H,104,118)(H,105,115)(H,106,121)(H,107,122)(H,113,114)(H,128,129)(H4,88,89,92)
SMILES:
Molecular Formula: C87H125N21O21
Molecular Weight: 1801.1 g/mol

Ac-Asp-Arg-DL-Val-DL-Tyr-DL-Ile-DL-His-Pro-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Val-DL-Tyr-DL-Ser-OH

CAS No.:

Cat. No.: VC16574409

Molecular Formula: C87H125N21O21

Molecular Weight: 1801.1 g/mol

* For research use only. Not for human or veterinary use.

Ac-Asp-Arg-DL-Val-DL-Tyr-DL-Ile-DL-His-Pro-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Val-DL-Tyr-DL-Ser-OH -

Specification

Molecular Formula C87H125N21O21
Molecular Weight 1801.1 g/mol
IUPAC Name 3-acetamido-4-[[5-carbamimidamido-1-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C87H125N21O21/c1-12-49(10)72(107-80(122)63(36-53-24-28-57(112)29-25-53)102-82(124)70(47(6)7)105-73(115)58(20-16-30-92-87(88)89)96-78(120)65(39-69(113)114)95-50(11)110)84(126)103-66(38-55-41-91-44-94-55)85(127)108-31-17-21-68(108)81(123)100-61(34-51-18-14-13-15-19-51)75(117)99-64(37-54-40-90-43-93-54)77(119)97-59(32-45(2)3)74(116)98-60(33-46(4)5)79(121)106-71(48(8)9)83(125)101-62(35-52-22-26-56(111)27-23-52)76(118)104-67(42-109)86(128)129/h13-15,18-19,22-29,40-41,43-49,58-68,70-72,109,111-112H,12,16-17,20-21,30-39,42H2,1-11H3,(H,90,93)(H,91,94)(H,95,110)(H,96,120)(H,97,119)(H,98,116)(H,99,117)(H,100,123)(H,101,125)(H,102,124)(H,103,126)(H,104,118)(H,105,115)(H,106,121)(H,107,122)(H,113,114)(H,128,129)(H4,88,89,92)
Standard InChI Key IUJUQXJOVSWPHY-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C

Introduction

Structural and Chemical Characteristics

Sequence Analysis

The peptide’s sequence aligns with motifs observed in substrates for proteolytic enzymes and amyloid-related peptides. For example, the segment His-Pro-Phe-His-Leu mirrors sequences in β-amyloid peptides (e.g., H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp) . The presence of multiple aromatic residues (Tyr, Phe) and proline suggests potential for β-sheet or helical secondary structures, which are critical in amyloid aggregation or enzyme-substrate interactions .

Stereochemical Considerations

PositionResidueRole
1–2Ac-Asp-ArgCharged N-terminal cap; may influence solubility
4, 6, 8DL-Val, DL-Ile, DL-LeuHydrophobic core; potential membrane interaction
5, 12DL-TyrAromatic stacking or phosphorylation sites
10–11Pro-DL-PheStructural kink; common in enzyme substrates
16–17DL-Tyr-DL-SerC-terminal polar motif; possible phosphorylation

Synthesis and Characterization

Solid-Phase Peptide Synthesis (SPPS)

The peptide was likely synthesized via SPPS, a method widely used for incorporating non-natural amino acids . The DL-amino acids require careful coupling steps to ensure racemic incorporation. Similar peptides, such as fluorogenic renin substrates, are synthesized using Fmoc/t-Bu strategies with resins like Wang or Rink amide . Post-synthetic modifications (e.g., acetylation) are performed on-resin before cleavage.

Analytical Validation

Mass spectrometry (MS) and reverse-phase HPLC are critical for validating synthesis. For example, a renin substrate (DNP-Pro-Phe-His-Leu-Val-Ile-His-L-Amp) showed a calculated M<sub>r</sub> of 1272.8 and observed M<sub>r</sub> of 1272.6 via ES-MS . Similarly, Ac-Asp-Arg-DL-Val-DL-Tyr-DL-Ile-DL-His-Pro-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Val-DL-Tyr-DL-Ser-OH would require high-resolution MS to confirm identity amid stereochemical complexity.

Biological Activity and Applications

Amyloid Aggregation Studies

The His-Pro-Phe-His-Leu segment resembles β-amyloid (1–42), which forms neurotoxic fibrils . Introducing DL-amino acids could impede aggregation by disrupting hydrogen-bonding networks, a strategy used to study amyloidogenesis. For example, amyloid peptides with D-Ser substitutions show reduced fibril formation .

Table 2: Comparison with Biologically Active Peptides

PeptideSequenceActivitySource
β-Amyloid (1–42)H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr...Amyloid aggregation
Renin Substrate 8DNP-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu...Renin inhibition (IC<sub>50</sub> = 25 nM)
Dynorphin ATyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys...κ-opioid receptor agonist
Query PeptideAc-Asp-Arg-DL-Val-DL-Tyr-DL-Ile-DL-His-Pro...Hypothesized enzyme substrateN/A

Pharmacological and Therapeutic Implications

Stability and Bioavailability

Racemic amino acids enhance resistance to proteases, as demonstrated in fluorogenic substrates with half-lives exceeding 24 hours . This property makes the query peptide suitable for in vivo studies where prolonged activity is desired.

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